molecular formula C16H26N2O2S B5445177 4-(butylsulfonyl)-2-methyl-1-(4-methylphenyl)piperazine

4-(butylsulfonyl)-2-methyl-1-(4-methylphenyl)piperazine

Cat. No.: B5445177
M. Wt: 310.5 g/mol
InChI Key: WJORSQIKUOVLGH-UHFFFAOYSA-N
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Description

4-(butylsulfonyl)-2-methyl-1-(4-methylphenyl)piperazine is a synthetic organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butylsulfonyl)-2-methyl-1-(4-methylphenyl)piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

    Introduction of Substituents: The butylsulfonyl, methyl, and 4-methylphenyl groups can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated parallel synthesis can be employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 4-(butylsulfonyl)-2-methyl-1-(4-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. In cancer cells, it can induce apoptosis through the intrinsic mitochondrial pathway, involving the activation of caspases and the release of cytochrome c .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(butylsulfonyl)-2-methyl-1-(4-methylphenyl)piperazine is unique due to the presence of the butylsulfonyl group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other piperazine derivatives and makes it a valuable compound for research and development .

Properties

IUPAC Name

4-butylsulfonyl-2-methyl-1-(4-methylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2S/c1-4-5-12-21(19,20)17-10-11-18(15(3)13-17)16-8-6-14(2)7-9-16/h6-9,15H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJORSQIKUOVLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCN(C(C1)C)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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